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1-pyridin-2-yltriazolo[4,5-c]pyridine

Coordination chemistry Ruthenium polypyridyl complexes Bidentate ligand design

1-Pyridin-2-yltriazolo[4,5-c]pyridine (CAS 96727-98-9) is a fused heterobicyclic compound (C10H7N5, MW 197.20 g/mol) belonging to the [1,2,3]triazolo[4,5-c]pyridine class, bearing a pyridin-2-yl substituent at the N-1 position of the triazole ring. As a nitrogen-rich scaffold with XLogP3 = 1, TPSA 56.5 Ų, zero H-bond donors, and four H-bond acceptors, it functions as a conformationally constrained analogue of 2,2′-bipyridine where one pyridine ring is replaced by a 1,2,3-triazole-fused pyridine, creating a bidentate N^N chelating motif distinct from both classical bipyridines and simpler pyridyltriazole ligands.

Molecular Formula C10H7N5
Molecular Weight 197.2g/mol
Cat. No. B372676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pyridin-2-yltriazolo[4,5-c]pyridine
Molecular FormulaC10H7N5
Molecular Weight197.2g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2
InChIInChI=1S/C10H7N5/c1-2-5-12-10(3-1)15-9-4-6-11-7-8(9)13-14-15/h1-7H
InChIKeyQPCYALMMYISOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-2-yltriazolo[4,5-c]pyridine (CAS 96727-98-9): Procurement-Grade Physicochemical and Structural Baseline for Bidentate Ligand Research


1-Pyridin-2-yltriazolo[4,5-c]pyridine (CAS 96727-98-9) is a fused heterobicyclic compound (C10H7N5, MW 197.20 g/mol) belonging to the [1,2,3]triazolo[4,5-c]pyridine class, bearing a pyridin-2-yl substituent at the N-1 position of the triazole ring [1]. As a nitrogen-rich scaffold with XLogP3 = 1, TPSA 56.5 Ų, zero H-bond donors, and four H-bond acceptors, it functions as a conformationally constrained analogue of 2,2′-bipyridine where one pyridine ring is replaced by a 1,2,3-triazole-fused pyridine, creating a bidentate N^N chelating motif distinct from both classical bipyridines and simpler pyridyltriazole ligands . The compound is catalogued under PubChem CID 817589 and MFCD00235064, and is primarily sourced for coordination chemistry, medicinal chemistry scaffold derivatization, and as a synthetic building block for kinase-targeted inhibitor programs [2].

Why Generic Triazolopyridine Analogue Substitution Fails: Evidence of Cheletropic, Electronic, and Biological Divergence in 1-Pyridin-2-yltriazolo[4,5-c]pyridine


Simple triazolopyridine interchange is not viable because this compound's 2-pyridyl regioisomerism uniquely enables bidentate N^N chelation via the pyridyl N and triazole N2 atoms, a geometry inaccessible to the 3-pyridyl (CAS 1412913-74-6) and 4-pyridyl regioisomers . Even when compared to the structurally mimetic 2,2′-bipyridine (CAS 366-18-7), the triazolopyridine scaffold exhibits quantitatively shorter Ru–N(triazole) bonds (2.030–2.066 Å vs. Ru–N(pyridine) 2.084–2.101 Å), indicating stronger σ-donation and altered π-acceptance that directly modulates metal complex redox potentials [1]. In biological contexts, the triazolopyridine core diverges pharmacologically from bipyridine: the England et al. (2014) head-to-head KDM panel comparison of compound 14a (triazolopyridine scaffold, pIC50 5.3 for KDM2A) versus compound 15 (commercial bipyridine analogue, pIC50 5.4) revealed that triazole-for-pyridine replacement produced greater than ten-fold potency reduction for KDM subfamilies 3A, 4C, 4E, 5C, and 6B, but less than two-fold reduction for KDM2A and 4A, proving subclass-selective discrimination [2]. Procurement without verifying the specific regioisomer and scaffold identity therefore risks selecting a compound with fundamentally different coordination chemistry and bioactivity profile.

Quantitative Differentiation Evidence for 1-Pyridin-2-yltriazolo[4,5-c]pyridine: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Ru–N Bond Length Differentiation: Triazole vs. Pyridine Coordination in Mixed-Donor Ruthenium(II) Complexes

In mixed-donor [Ru(bpy)2(L)]2+ complexes where L is a pyridyl-1,2,3-triazole ligand, X-ray crystallography reveals that Ru–N(triazole) bonds are consistently shorter (2.030–2.066 Å) than Ru–N(pyridine) bonds (2.084–2.101 Å), a direct consequence of the 1,2,3-triazole nitrogen being a stronger σ-donor and weaker π-acceptor compared to pyridine nitrogen [1]. For reference, symmetrical [Ru(bpy)3]2+ exhibits Ru–N bond distances of 2.056–2.060 Å, placing the triazole coordination at a shorter, tighter binding regime [2]. This metric directly informs the design of photocatalysts and dye-sensitized solar cell sensitizers where electron density at the metal center modulates excited-state lifetime and redox tuning.

Coordination chemistry Ruthenium polypyridyl complexes Bidentate ligand design

KDM Enzyme Subfamily Selectivity Shift: Triazolopyridine Scaffold vs. 2,2′-Bipyridine Analogue

In a directly comparative AlphaScreen panel, the unsubstituted triazolopyridine compound 14a (MW 190.2, pIC50 5.3 ± 0.20 for KDM2A) was benchmarked against the commercial unsubstituted bipyridine analogue 15 (pIC50 5.4 ± 0.17 for KDM2A) across seven JmjC KDM subfamily members [1]. Replacing the pyridine ring of 15 with a 1,2,3-triazole ring to form 14a caused a greater than ten-fold reduction in potency for KDM3A, 4C, 4E, 5C, and 6B, but a less than two-fold reduction in potency for KDM2A and 4A. This means the triazolopyridine scaffold inherently introduces subfamily-selective discrimination: compound 14a is approximately 2-fold selective for KDM2A over KDM4C (pIC50 5.3 vs. 5.2) and >10-fold selective over KDM6B (pIC50 <4.0), whereas the bipyridine analogue 15 shows only approximately 2-fold selectivity for KDM2A over KDM5C (5.4 vs. 5.0) [1].

Histone demethylase inhibition Epigenetics JmjC KDM selectivity

CNS Penetration Divergence Across Triazolopyridine Regioisomers: Kp Quantification from M1 PAM Optimization

In a systematic regioisomer comparison within a tricyclic triazolopyridine lactam series targeting the M1 muscarinic acetylcholine receptor, all triazolopyridine regioisomeric analogues were uniformly not CNS penetrant, exhibiting Kp < 0.05 (brain-to-plasma partition coefficient), despite having zero hydrogen bond donors and favorable rat pharmacokinetic properties (CLp < 8 mL/min/kg, t1/2 > 5 h) [1]. In contrast, removal of a single nitrogen atom to afford the corresponding imidazopyridine analogues restored high CNS penetration (Kp > 2), while retaining excellent PK. This was surprising given all M1 PAMs across the diverse tricyclic cores possessed equivalent CNS MPO scores (>4.5), meaning in silico predictions failed to capture the regioisomer-specific CNS exclusion [1].

CNS drug design Blood-brain barrier penetration Triazolopyridine regioisomer SAR

Physicochemical Property Comparison: 1-Pyridin-2-yltriazolo[4,5-c]pyridine vs. 2,2′-Bipyridine and Regioisomers

1-Pyridin-2-yltriazolo[4,5-c]pyridine (CAS 96727-98-9) presents a distinctly different physicochemical profile from 2,2′-bipyridine (CAS 366-18-7) and its own 3-pyridyl regioisomer (CAS 1412913-74-6). The target compound has XLogP3 = 1, TPSA = 56.5 Ų, 0 H-bond donors, 4 H-bond acceptors, exactly 1 rotatable bond, MW = 197.20 g/mol, and exact mass = 197.07014524 Da [1]. 2,2′-Bipyridine has XLogP3 ≈1.58, TPSA = 25.8 Ų, 0 HBD, 2 HBA, and MW = 156.18 g/mol [2]. The triazolopyridine therefore carries approximately double the polar surface area and twice the hydrogen bond acceptor count of bipyridine, predicting higher aqueous solubility potential. Computed density is 1.4 ± 0.1 g/cm³ and boiling point 424.8 ± 43.0 °C at 760 mmHg . The 3-pyridyl regioisomer shares identical molecular formula and MW (197.20 g/mol) but differs in the vector of the pyridyl nitrogen, fundamentally altering its chelation capacity .

Physicochemical profiling Ligand design Drug-likeness parameters

Aqueous Solubility Advantage of 3H-[1,2,3]Triazolo[4,5-c]pyridine Scaffold over Pyrazolo[3,4-c]pyridine in GPR119 Agonist Optimization

In a scaffold optimization program targeting GPR119 agonists, the pyrazolo[3,4-c]pyridine lead compound 4b exhibited critically poor aqueous solubility of 0.71 μM at pH 6.8, which halted preclinical advancement . Replacement of the core scaffold with 3H-[1,2,3]triazolo[4,5-c]pyridine, coupled with optimization of the central spacer, left-hand aryl group, and right-hand piperidine N-capping group, yielded compound 32o with a 22.4-fold improvement in aqueous solubility (15.9 μM at pH 6.8) while maintaining potent GPR119 agonism . This demonstrates that the triazolo[4,5-c]pyridine core confers an intrinsic solubility advantage over the pyrazolo[3,4-c]pyridine isostere, attributable to the additional nitrogen atom in the fused ring system enhancing hydration potential.

Aqueous solubility Scaffold hopping GPR119 agonism

Priority Application Scenarios for 1-Pyridin-2-yltriazolo[4,5-c]pyridine Based on Quantitatively Demonstrated Differentiators


Bidentate Ligand for Ru(II) and Cu(I) Photosensitizer Development

Procurement of 1-pyridin-2-yltriazolo[4,5-c]pyridine is justified for groups developing Ru(II) polypyridyl photosensitizers or Cu(I)-based emitters where stronger σ-donation from the triazole nitrogen is desired. The crystallographically demonstrated shorter Ru–N(triazole) bond (2.030–2.066 Å vs. 2.084–2.101 Å for Ru–N(pyridine)) translates to enhanced ligand-field strength and can extend excited-state lifetimes [1]. Unlike 2,2′-bipyridine, which provides symmetrical N-donor sites, the mixed triazole/pyridine donor set creates an asymmetric ligand field that can be exploited for directional electron transfer in dye-sensitized solar cells and photocatalytic systems.

KDM Epigenetic Probe Development Requiring Subfamily-Selective Starting Scaffolds

For medicinal chemistry teams initiating JmjC KDM inhibitor programs, the triazolopyridine core (as exemplified by compound 14a) offers a quantitatively validated selectivity filter: >10-fold discrimination against KDM3A, 4C, 4E, 5C, and 6B subfamilies while retaining KDM2A/4A activity, compared to the bipyridine analogue which shows broad, non-selective inhibition [2]. This means structure-activity relationship campaigns starting from 1-pyridin-2-yltriazolo[4,5-c]pyridine-derived intermediates can focus optimization on KDM2A/4A vs. KDM4C selectivity rather than broad-spectrum selectivity, reducing the number of required synthetic iterations.

Aqueous Solubility-Challenged Lead Optimization via Scaffold Replacement

When a pyrazolo[3,4-c]pyridine or related fused heterocyclic lead compound fails preclinical progression due to poor aqueous solubility (<1 μM), the 3H-[1,2,3]triazolo[4,5-c]pyridine scaffold offers a documented 22.4-fold solubility rescue (from 0.71 μM to 15.9 μM at pH 6.8) as demonstrated in the GPR119 agonist program . Procurement of 1-pyridin-2-yltriazolo[4,5-c]pyridine as a key intermediate enables exploration of this scaffold-hopping strategy while maintaining the bidentate chelation motif for target engagement.

Peripheral-Restricted (Non-CNS) Drug Candidate Design

For therapeutic programs where CNS exclusion is a design objective—such as peripherally acting anti-inflammatory or metabolic disease targets—the triazolopyridine regioisomer core provides a class-validated CNS restriction property (Kp < 0.05 in rat) despite favorable oral pharmacokinetics (CLp < 8 mL/min/kg, t1/2 > 5 h) [3]. This experimentally measured CNS exclusion, which is not accurately predicted by CNS MPO scoring, makes 1-pyridin-2-yltriazolo[4,5-c]pyridine a strategically valuable building block for peripheral-target programs where brain penetration would constitute a safety liability.

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